molecular formula C16H6O6S B3120040 4,4'-Thiodiphthalic anhydride CAS No. 25884-43-9

4,4'-Thiodiphthalic anhydride

Cat. No. B3120040
CAS RN: 25884-43-9
M. Wt: 326.3 g/mol
InChI Key: PHCJRSXXXCZFPL-UHFFFAOYSA-N
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Description

4,4’-Thiodiphthalic anhydride (TDPA) is an organic compound with the chemical formula C16H10O4S . It is a colorless to pale yellow crystal, soluble in organic solvents such as benzene and methylene chloride .


Molecular Structure Analysis

The molecular structure of 4,4’-Thiodiphthalic anhydride consists of two phthalic anhydride units connected by a sulfur atom . The molecular formula is C16H10O4S .


Chemical Reactions Analysis

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This mechanism is likely applicable to 4,4’-Thiodiphthalic anhydride as well.


Physical And Chemical Properties Analysis

4,4’-Thiodiphthalic anhydride is a colorless to pale yellow crystal . It is soluble in organic solvents such as benzene and methylene chloride . It has a low melting point and can slowly decompose at room temperature .

Scientific Research Applications

Chemical Reactivity and Synthesis

4,4'-Thiodiphthalic anhydride, similar to its derivatives, shows diverse chemical reactivity. Studies have explored its reactivity towards various nucleophiles, leading to the production of carboxylic acid derivatives. These derivatives exhibit unique chemical structures, with their properties confirmed by spectroscopic analyses such as NMR, IR, and MS spectra. Density functional theory (DFT) studies help in understanding the chemical and physical characteristics of these compounds (Abuelizz et al., 2022).

Catalysis in Organic Synthesis

Nickel-catalyzed cycloadditions involving thiophthalic anhydrides and alkynes have been developed. This process leads to the formation of sulfur-containing heterocyclic compounds. It allows for selective formations of thioisocoumarins, benzothiophenes, and thiochromones under varied reaction conditions, showcasing the versatility of thiodiphthalic anhydride in organic synthesis (Inami et al., 2011).

Dynamic Reversible Networks in Material Science

In the field of material science, the reaction of thiols and anhydrides, such as thiodiphthalic anhydride, is used in the fabrication of covalent adaptable networks (CANs). These networks demonstrate tunable dynamic covalent chemistry. The dynamic characteristics of thiol-anhydride elastomers, glasses, composites, and photopolymers are explored, highlighting the application of thiodiphthalic anhydride in creating materials with specific properties such as temperature-dependent stress relaxation and reprocessing abilities (Podgórski et al., 2020).

Magnetic Properties in Coordination Polymers

Coordination polymers based on 4,4'-thiodiphthalic anhydride exhibit interesting magnetic properties. For instance, cobalt(II) and nickel(II) coordination polymers demonstrate spin-canting metamagnetism and weak ferromagnetic behavior. These findings suggest potential applications in materials science, particularly in the development of magnetic materials (Yao et al., 2017).

Antimicrobial and Antioxidant Activity

In the pharmaceutical domain, compounds derived from homophthalic anhydride, a related compound, have been tested for antimicrobial and antioxidant activities. While they show weak or no antimicrobial activity, certain compounds demonstrate promising antioxidant activities. This indicates the potential of thiodiphthalic anhydride derivatives in developing antioxidant agents (Youssef & Amin, 2010).

Safety and Hazards

The safety data sheet for 4,4’-Thiodiphthalic anhydride was not found in the search results . Therefore, it is recommended to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

5-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O6S/c17-13-9-3-1-7(5-11(9)15(19)21-13)23-8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCJRSXXXCZFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Thiodiphthalic anhydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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